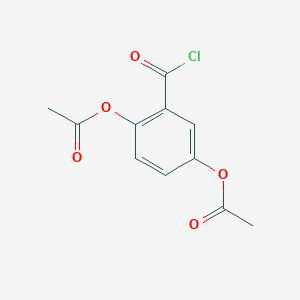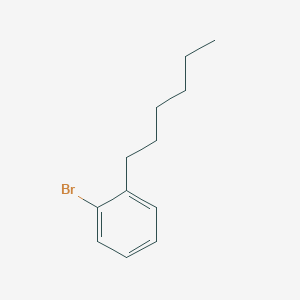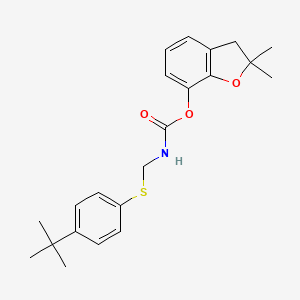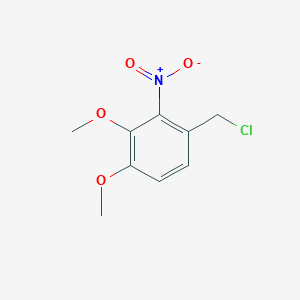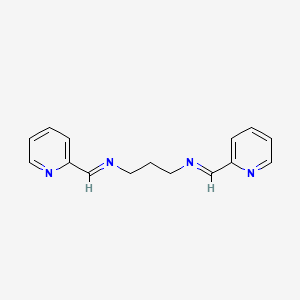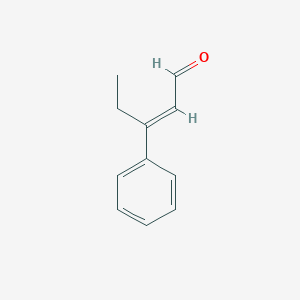
(E)-3-phenylpent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenylpent-2-enal is an organic compound characterized by the presence of a phenyl group attached to a pentenal chain. This compound is known for its distinct structure, which includes a double bond in the second position and a phenyl group in the third position. It is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylpent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and butanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-phenylpent-2-enal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (E)-3-phenylpent-2-enoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield (E)-3-phenylpent-2-enol when using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: (E)-3-phenylpent-2-enoic acid.
Reduction: (E)-3-phenylpent-2-enol.
Substitution: Products depend on the nucleophile used, such as imines or ethers.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of (E)-3-phenylpent-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its mechanism of action include oxidative stress and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-phenylbut-2-enal: Similar structure but with a shorter carbon chain.
(E)-4-phenylbut-3-en-2-one: Contains a ketone group instead of an aldehyde.
(E)-3-phenylprop-2-enal: Similar structure but with a shorter carbon chain.
Uniqueness
(E)-3-phenylpent-2-enal is unique due to its specific structure, which includes a phenyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(E)-3-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChI-Schlüssel |
XYUWGADPPOLCNU-CSKARUKUSA-N |
Isomerische SMILES |
CC/C(=C\C=O)/C1=CC=CC=C1 |
Kanonische SMILES |
CCC(=CC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)


![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)

